k-252a

概要

説明

k-252a is a naturally occurring indolocarbazole alkaloid originally isolated from the soil fungi Nocardiopsis species . It is a potent inhibitor of various protein kinases, including protein kinase A, protein kinase C, and phosphorylase kinase . This compound is known for its ability to inhibit nerve growth factor-induced Trk activation, making it a valuable tool in neurobiological research .

準備方法

k-252a can be prepared through the methylation of K252b, which is derived from fermentation solutions . The water-insoluble this compound present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethylsulfate in the presence of potassium carbonate in dimethylacetamide . This method has been used to produce this compound on an industrial scale.

化学反応の分析

k-252a undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a potent inhibitor of protein kinases by competing with the ATP binding site . Common reagents used in these reactions include dimethylsulfate for methylation and potassium carbonate as a base . The major products formed from these reactions are methylated derivatives of this compound, which retain their inhibitory properties .

科学的研究の応用

2.1. Choline Acetyltransferase Activity

K-252a has been utilized to study its effects on choline acetyltransferase (ChAT) activity, which is vital for acetylcholine synthesis. A study demonstrated that a single application of this compound could prevent the decline in ChAT activity over time, indicating its potential use in neurodegenerative disease models .

2.2. Microglial Activation

Research has shown that this compound can prevent microglial activation induced by anoxic conditions. This suggests its potential therapeutic role in neuroinflammatory diseases where microglial activation contributes to pathology .

Cancer Research

This compound's ability to inhibit kinases makes it a valuable tool in cancer research. It has been reported to affect cell proliferation and survival pathways, thereby influencing tumor growth dynamics. For instance, studies have indicated that this compound disrupts cellular reaggregation and cord formation in testicular cells, which can be extrapolated to understand tumorigenesis mechanisms .

Cellular Signaling Studies

This compound has been instrumental in elucidating various cellular signaling pathways:

4.1. Seminiferous Tubulogenesis

In vitro studies using human testicular cells demonstrated that this compound significantly altered cell reaggregation and cord-like structure formation patterns. The compound was found to decrease aggregate sizes and numbers at specific concentrations, providing insights into the mechanisms of seminiferous tubulogenesis .

4.2. Citrate Efflux Regulation

Another study explored this compound's role in regulating citrate efflux from soybean roots under aluminum stress conditions. The findings indicated that this compound-sensitive protein phosphorylation was involved in this process, showcasing its relevance in plant biology as well .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound across different research domains:

作用機序

k-252a exerts its effects by inhibiting various protein kinases through competition with the ATP binding site . It specifically inhibits Trk receptors, blocking the effects of nerve growth factor on PC12 cells . At lower concentrations, this compound acts as a neuroprotective compound, promoting the survival of primary neuronal cultures . It induces apoptosis and cell cycle arrest by inhibiting Cdc2 and Cdc25 .

類似化合物との比較

k-252a is similar to other indolocarbazole compounds such as staurosporine and K252b . this compound is unique in its specific inhibition of Trk receptors and its potent neuroprotective properties . Other similar compounds include:

Staurosporine: A potent inhibitor of protein kinases with a broader range of targets.

K252b: A precursor to this compound, used in its industrial production.

Lestaurtinib: Another kinase inhibitor with similar properties but different molecular targets.

This compound’s specificity and potency make it a valuable compound in both research and therapeutic applications.

生物活性

K-252a is a potent compound primarily known for its role as a selective inhibitor of various protein kinases, particularly those involved in neuronal signaling and cancer cell proliferation. Derived from the culture broth of Nocardiopsis sp., this compound has been extensively studied for its biological activities, particularly in the context of nerve growth factor (NGF) signaling and its anti-cancer properties.

This compound exerts its biological effects primarily through the inhibition of tyrosine protein kinases, particularly the NGF receptor gp140trk. This inhibition is characterized by an IC50 value of approximately 3 nM, indicating high potency against this target . The compound also inhibits other neurotrophin receptors, including gp145trkB and gp145trkC, while showing minimal effects on other tyrosine kinases such as the epidermal growth factor (EGF) receptor .

Inhibition of NGF-Induced Responses:

- At a concentration of 200 nM, this compound effectively blocks neurite outgrowth in PC12 cells induced by NGF but does not affect responses to fibroblast growth factor (FGF) or dibutyryl cAMP . This specificity highlights its potential therapeutic applications in neurodegenerative conditions.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. Notably, it induces cell cycle arrest and apoptosis in human endometrial cancer cells by upregulating p21WAF1 and downregulating the anti-apoptotic protein bcl-2 .

Key Findings:

- Cell Cycle Arrest: this compound induces G0/G1 phase arrest in endometrial cancer cells, contributing to reduced cell proliferation .

- Apoptosis Induction: Treatment with this compound significantly increases apoptotic cell numbers across multiple cancer cell lines, indicating its potential as an anti-cancer therapeutic agent .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of cerebral ischemia. It has been shown to inhibit the MLK3/MKK7/JNK3 signaling pathway, which is crucial for neuronal survival during ischemic events .

Research Findings:

- Reduction in Apoptosis: this compound administration prior to ischemic events resulted in a significant increase in surviving neurons in the CA1 region of the hippocampus following reperfusion .

- Inhibition of Microglial Activation: In models of anoxic stimulation, this compound prevented microglial activation, suggesting a protective role against neuroinflammation .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

| Activity | Details |

|---|---|

| Tyrosine Kinase Inhibition | IC50 = 3 nM for gp140trk; inhibits trkB and trkC receptors |

| Neurite Outgrowth | Blocks NGF-induced neurite formation; does not affect FGF-induced outgrowth |

| Cell Cycle Arrest | Induces G0/G1 arrest in cancer cells; upregulates p21WAF1 |

| Apoptosis Induction | Increases apoptotic cell count; downregulates bcl-2 |

| Neuroprotection | Inhibits MLK3 signaling; reduces apoptosis during ischemia |

| Microglial Activation | Prevents activation in response to anoxic conditions |

Case Studies and Research Findings

A variety of studies have explored the implications of this compound on different cellular models:

- Endometrial Cancer Cells: A study demonstrated that this compound could effectively induce apoptosis and cell cycle arrest, suggesting its potential use in treating endometrial cancer .

- PC12 Neuronal Cells: Research indicated that this compound selectively inhibits NGF-induced differentiation, providing insights into its role as a neuroprotective agent .

- Cerebral Ischemia Models: In vivo studies have shown that pre-treatment with this compound significantly improves neuronal survival post-reperfusion by inhibiting detrimental signaling pathways associated with ischemic injury .

特性

CAS番号 |

99533-80-9 |

|---|---|

分子式 |

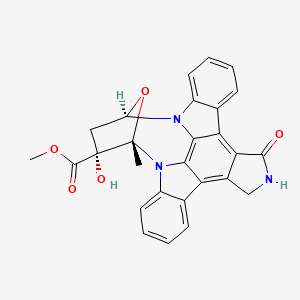

C27H21N3O5 |

分子量 |

467.5 g/mol |

IUPAC名 |

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |

InChIキー |

KOZFSFOOLUUIGY-CYBHFKQVSA-N |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

異性体SMILES |

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

正規SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

外観 |

Solid powder |

Key on ui other cas no. |

97161-97-2 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。